molecular formula C21H23FN4O B6032260 1-benzyl-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-benzyl-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B6032260
M. Wt: 366.4 g/mol
InChI Key: GHDRAPQJLKPVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have promising pharmacological properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. It also acts on the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and inhibit the activity of COX-2 enzyme. It also reduces the levels of reactive oxygen species (ROS) and improves antioxidant status, which can help in reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-benzyl-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments is its significant anti-inflammatory and analgesic properties. It can be used to study the mechanisms of inflammation and pain and can also be used as a potential therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied and evaluated.

Future Directions

There are several future directions that can be explored with respect to 1-benzyl-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. Some of these include:
1. Studying the potential of this compound as a therapeutic agent for the treatment of various inflammatory diseases.
2. Investigating the potential of this compound as an antioxidant agent in reducing oxidative stress.
3. Studying the pharmacokinetics and toxicity of this compound in animal models.
4. Exploring the potential of this compound as a drug delivery system for targeted drug delivery.
5. Investigating the potential of this compound as a diagnostic tool for the detection of inflammation and oxidative stress.
Conclusion
In conclusion, this compound is a promising chemical compound that has significant anti-inflammatory and analgesic properties. It has potential therapeutic applications in the treatment of various inflammatory diseases. Further research is needed to explore its pharmacokinetics, toxicity, and potential as a drug delivery system and diagnostic tool.

Synthesis Methods

The synthesis of 1-benzyl-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves the reaction of 2-fluorobenzyl hydrazine with benzyl chloride followed by reaction with piperazine and 1,2,4-oxadiazole-5-carboxaldehyde. The final product is obtained after purification and isolation.

Scientific Research Applications

1-benzyl-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)methyl]-3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c22-19-9-5-4-8-18(19)14-20-23-21(27-24-20)16-26-12-10-25(11-13-26)15-17-6-2-1-3-7-17/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDRAPQJLKPVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NO3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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